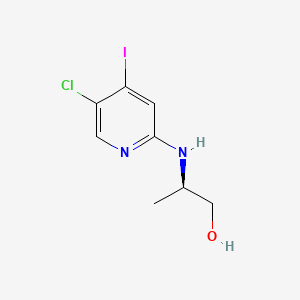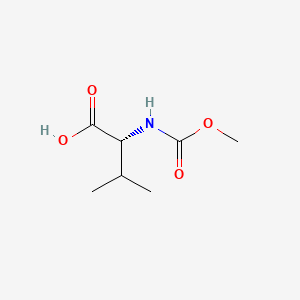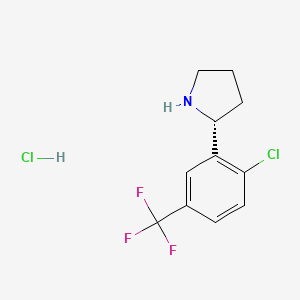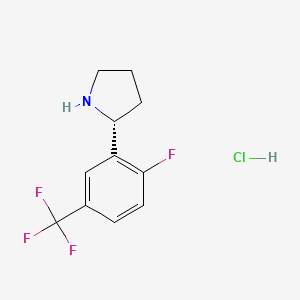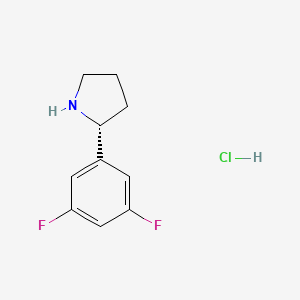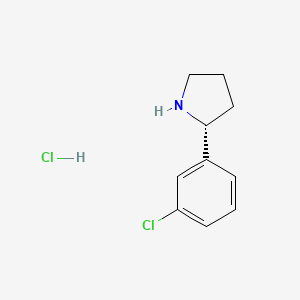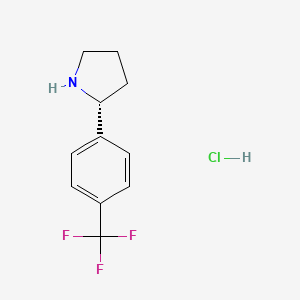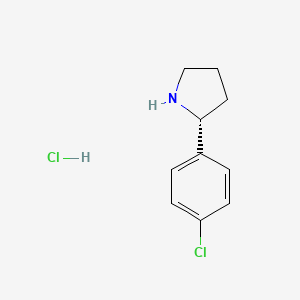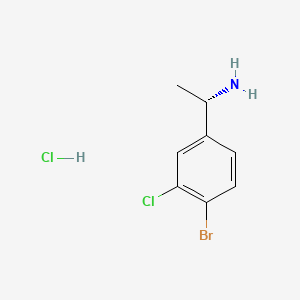
(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride” is a compound that contains a bromine and a chlorine atom on the phenyl ring and an ethanamine group. It’s a derivative of “(4-Bromo-3-chlorophenyl)methanamine hydrochloride”, which has a molecular formula of C7H8BrCl2N .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-3-chlorophenyl)methanamine hydrochloride”, a related compound, consists of a phenyl ring with a bromine atom and a chlorine atom attached, along with a methanamine group . The exact structure of “(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride” would depend on the position of the ethanamine group on the phenyl ring.
科学的研究の応用
Environmental Impact and Toxicity
Chlorophenols and Their Effects : Chlorophenols, including compounds similar to the one , have been extensively studied for their environmental impact. They exhibit moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence and bioaccumulation potential depending on environmental conditions. Notably, their strong organoleptic effect is a significant concern (Krijgsheld & Gen, 1986).
DDT and Its Metabolites : The toxicity and environmental persistence of DDT, a chlorinated compound, and its metabolites have been widely documented. These compounds act as endocrine disruptors in humans and wildlife, with implications for reproductive and immune systems. Additionally, their bioaccumulation through food chains highlights the concern over persistent organic pollutants (Burgos-Aceves et al., 2021).
Bioremediation and Degradation
Bioremediation of DDT-Contaminated Soils : Research has shown the potential for biodegradation of DDT in soils, offering cost-effective and substantial reduction in soil concentrations. This process involves various bacterial and fungal species that can transform DDT, highlighting the importance of microbial activity in mitigating the impact of such pollutants (Foght et al., 2001).
Degradation by Zero Valent Iron : The use of zero valent iron and bimetallic systems has been explored for the efficient dechlorination of chlorophenols. These methods offer promising alternatives for overcoming the limitations posed by surface passivation over time, indicating the potential for remediation of environments contaminated with similar compounds (Gunawardana et al., 2011).
特性
IUPAC Name |
(1S)-1-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIWHZVZBBUSRA-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Br)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

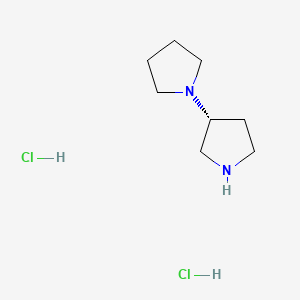
![(R)-N-[1-[Isopropyl(methyl)aminopropan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/no-structure.png)

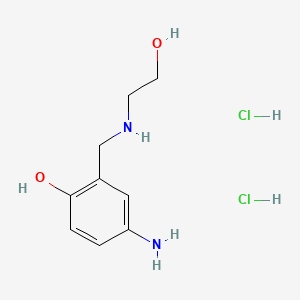
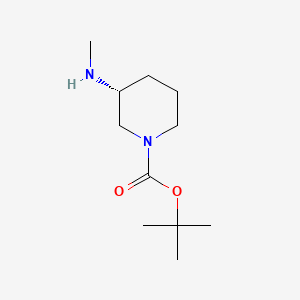
![(R)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B591876.png)
